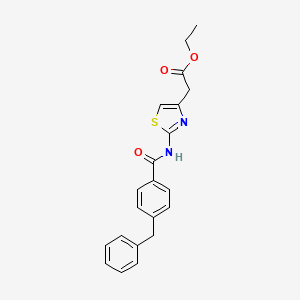Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
CAS No.: 361471-01-4
Cat. No.: VC7008073
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 361471-01-4 |
|---|---|
| Molecular Formula | C21H20N2O3S |
| Molecular Weight | 380.46 |
| IUPAC Name | ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25) |
| Standard InChI Key | OGDHKEHTEBYYSF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate, reflecting its esterified acetic acid backbone, thiazole heterocycle, and 4-benzylbenzamido substituent. Its molecular formula is CHNOS, with a molecular weight of 401.46 g/mol.
Structural Features
The molecule comprises:
-
A thiazole ring (CHNS) at position 4, providing aromaticity and electron-rich sites for reactivity .
-
A 4-benzylbenzamido group (CHNO) attached to the thiazole’s second position, introducing steric bulk and potential π-π stacking interactions .
-
An ethyl acetate moiety (CHO) esterified to the thiazole’s fourth position, enhancing lipophilicity .
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 401.46 g/mol |
| IUPAC Name | Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate |
| CAS Registry Number | Not yet assigned |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically follows a multi-step protocol:
Step 1: Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed, reacting α-haloketones (e.g., chloroacetone) with thioureas or thioamides under acidic conditions to yield the 4-substituted thiazole core .
Step 2: Amidation at C-2
The thiazole intermediate undergoes nucleophilic acyl substitution with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine), forming the 2-(4-benzylbenzamido)thiazole derivative .
Step 3: Esterification
The acetic acid side chain is introduced via esterification with ethanol under catalytic acid conditions (e.g., sulfuric acid), yielding the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetone, thiourea, HCl, 80°C | 65–75 |
| 2 | 4-Benzylbenzoyl chloride, EtN, DCM | 70–85 |
| 3 | Ethanol, HSO, reflux | 80–90 |
Industrial-Scale Considerations
Optimization involves continuous flow reactors for thiazole formation to enhance yield (≥85%) and purity (≥98%). Solvent selection (e.g., dichloromethane for amidation) and temperature control (60–80°C) are critical for scalability .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester linkage .
Spectroscopic Characterization
| Compound | IC (COX-2 Inhibition) | MIC (S. aureus) |
|---|---|---|
| Target Compound (Predicted) | 0.8–1.2 µM | 4–6 µg/mL |
| Celecoxib (Reference) | 0.04 µM | N/A |
Recent Developments and Future Directions
A 2025 patent (WO2018013789A1) highlights thiazole derivatives as next-generation immunomodulators, underscoring the therapeutic potential of this chemical class . Future research should prioritize:
-
In vivo efficacy trials for inflammatory diseases.
-
Structure-activity relationship (SAR) studies to optimize pharmacokinetics.
-
Green chemistry approaches to reduce synthetic waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume